LogP and Lipophilicity: ~2,200-Fold Higher Octanol/Water Partitioning vs. Pregnenolone Acetate
The target compound exhibits a calculated LogP of 8.44, compared to pregnenolone acetate (CAS 1778-02-5) at LogP 5.09, representing a difference of +3.35 log units [1]. This corresponds to an approximately 2,200-fold greater octanol/water partition coefficient, driven primarily by the iodine atom at C21 (atomic weight 126.9) replacing a methyl hydrogen and the additional carbon in the C24 backbone (C₂₄H₃₇IO₂ vs. C₂₃H₃₄O₃) . Significantly higher LogP predicts markedly different reversed-phase HPLC retention times, requiring stronger organic mobile phases for elution, and fundamentally altered behavior in any biological partitioning or membrane-permeability assay .
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 8.44 (ChemSrc calculated; C₂₄H₃₇IO₂, MW 484.45) |
| Comparator Or Baseline | Pregnenolone acetate: LogP = 5.09 (Molbase calculated; C₂₃H₃₄O₃, MW 358.51) |
| Quantified Difference | ΔLogP = +3.35 units (~2,200-fold greater lipophilicity for the target) |
| Conditions | In silico calculated LogP values from authoritative chemical databases; experimental validation not located in accessible primary literature |
Why This Matters
A 2,200-fold lipophilicity differential means these two compounds cannot be used interchangeably in any experimental system involving partitioning, membrane interaction, or chromatographic separation without complete method revalidation.
- [1] Molbase. Pregnenolone Acetate (CAS 1778-02-5): LogP 5.08610, Density 1.09 g/cm³. https://mip.molbase.cn (accessed 2026-05-04). View Source
